Methyl 6,7-dimethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate
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Overview
Description
METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes methoxy groups and a carbamoyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline-2-carboxylic acid with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then methylated using methyl iodide to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of methoxy and carbamoyl groups allows for specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline-2-carboxylic acid: Lacks the carbamoyl and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of the target compound.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
METHYL 6,7-DIMETHOXY-4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and development.
Properties
Molecular Formula |
C22H22N2O7 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H22N2O7/c1-27-17-8-6-5-7-14(17)24-21(25)12-31-18-11-16(22(26)30-4)23-15-10-20(29-3)19(28-2)9-13(15)18/h5-11H,12H2,1-4H3,(H,24,25) |
InChI Key |
ZLMKSKBSHIOBRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Origin of Product |
United States |
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